molecular formula C9H12N2O B15238191 4-(Tert-butyl)pyrimidine-2-carbaldehyde

4-(Tert-butyl)pyrimidine-2-carbaldehyde

Cat. No.: B15238191
M. Wt: 164.20 g/mol
InChI Key: AMRAWVRNPKJLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butyl)pyrimidine-2-carbaldehyde is an organic compound with the molecular formula C9H12N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The tert-butyl group attached to the fourth position of the pyrimidine ring and the aldehyde group at the second position make this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)pyrimidine-2-carbaldehyde typically involves the reaction of 4-(tert-butyl)pyrimidine with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tert-butyl)pyrimidine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)pyrimidine-2-carbaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butyl)pyrimidine-2-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-tert-butylpyrimidine-2-carbaldehyde

InChI

InChI=1S/C9H12N2O/c1-9(2,3)7-4-5-10-8(6-12)11-7/h4-6H,1-3H3

InChI Key

AMRAWVRNPKJLKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.